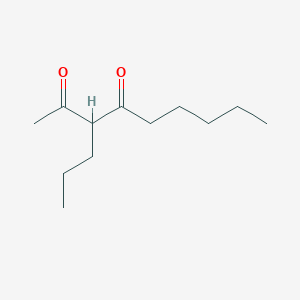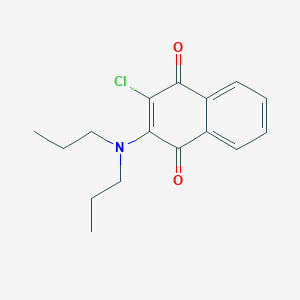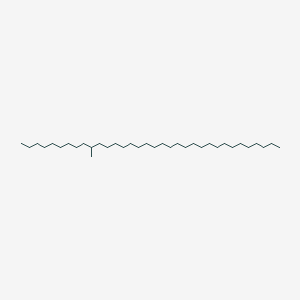![molecular formula C34H31O4P B14291976 Phenyl bis[2-(1-phenylethyl)phenyl] phosphate CAS No. 127814-01-1](/img/structure/B14291976.png)
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate is an organophosphate compound characterized by its unique structure, which includes phenyl groups and phosphate ester linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl bis[2-(1-phenylethyl)phenyl] phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds through the formation of intermediate phosphorochloridates, which are subsequently treated with phenol derivatives to yield the final phosphate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate ester into corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenyl bis[2-(1-phenylethyl)phenyl] phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interact with cellular membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Similar structure with phenyl groups and phosphate ester linkages.
Phenol, 2,6-bis(1-phenylethyl)-: Another related compound with similar functional groups.
Uniqueness
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate is unique due to its specific arrangement of phenyl groups and phosphate ester linkages, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Propriétés
Numéro CAS |
127814-01-1 |
|---|---|
Formule moléculaire |
C34H31O4P |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
phenyl bis[2-(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C34H31O4P/c1-26(28-16-6-3-7-17-28)31-22-12-14-24-33(31)37-39(35,36-30-20-10-5-11-21-30)38-34-25-15-13-23-32(34)27(2)29-18-8-4-9-19-29/h3-27H,1-2H3 |
Clé InChI |
UMVZPPNANKTUGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4C(C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


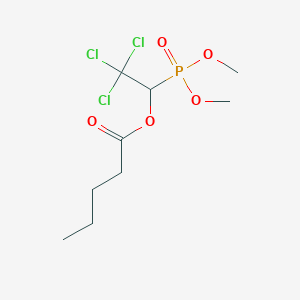
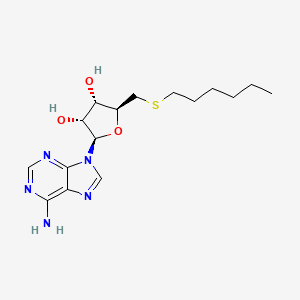
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
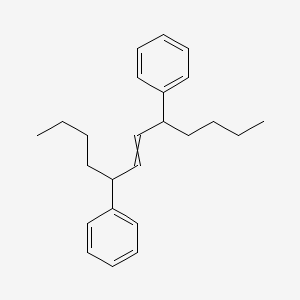



silane](/img/structure/B14291945.png)
